4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine
Description
Chemical Identity: 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine (CAS: 339015-98-4) is a pyrimidine derivative with the molecular formula C₁₀H₇ClFN₃S and a molar mass of 255.7 g/mol . The compound features a pyrimidine core substituted at the 2-position with an amino group (-NH₂), at the 4-position with a chlorine atom, and at the 6-position with a 4-fluorophenylsulfanyl moiety.
Structural Significance: The 4-fluorophenyl group is known to induce steric distortion in planar aromatic systems, as observed in analogous compounds (e.g., metalloporphyrins with meso-4-fluorophenyl substituents) . This nonplanarity may affect intermolecular interactions, solubility, and crystallinity. The chlorine atom at the 4-position enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions in synthetic applications.
Properties
IUPAC Name |
4-chloro-6-(4-fluorophenyl)sulfanylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3S/c11-8-5-9(15-10(13)14-8)16-7-3-1-6(12)2-4-7/h1-5H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAJEGIONOTKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine typically involves the reaction of 4-chloro-2,6-diaminopyrimidine with 4-fluorobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group replaces one of the amino groups on the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular proteins, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrimidine derivatives with modifications at the 4-, 6-, and 2-positions are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally related compounds:
Key Comparisons :
Electronic Effects: The target compound’s 4-fluorophenylsulfanyl group combines electron-withdrawing (-F) and sulfur’s polarizable properties, enhancing resonance stabilization compared to 2a (dichloro-fluorophenyl) and 2b (methoxyphenyl). The -OCH₃ group in 2b is electron-donating, reducing electrophilicity at the pyrimidine core .
Steric and Geometric Effects: The 4-fluorophenyl group induces nonplanarity in the pyrimidine ring, similar to distortions observed in fluorophenyl-substituted porphyrins . This contrasts with 2b’s methoxyphenyl group, which may allow greater planarity due to reduced steric bulk.
Spectroscopic Signatures :
- IR Spectroscopy :
- The target compound’s -NH₂ stretch (~3420 cm⁻¹, inferred from 2a/b ) is broad due to hydrogen bonding, whereas 2b ’s -OCH₃ group shows a distinct C-O stretch at 1182 cm⁻¹ .
- ¹H NMR :
- The 4-fluorophenyl protons in the target compound resonate at δ 6.95–7.86 ppm (cf. 2a : δ 6.95–7.86 ppm for fluorophenyl protons), while 2b ’s methoxy group appears as a singlet at δ 3.75 ppm .
Biological and Functional Implications: Sulfanyl vs. Piperazinyl Groups: Sulfur-containing compounds (e.g., N-substituted sulfanyl acetamides) exhibit enzyme inhibitory activity against α-glucosidase and lipoxygenase, suggesting the target compound may share similar bioactivity . In contrast, piperazinyl derivatives are often explored for CNS-targeted applications due to improved blood-brain barrier penetration .
Biological Activity
Overview of 4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine
This compound, with the CAS number 339015-98-4, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may have applications in various therapeutic areas, particularly in the field of oncology and infectious diseases.
Chemical Structure
The molecular structure of this compound consists of a pyrimidine ring substituted with a chloro group and a sulfanyl group linked to a fluorophenyl moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may act through several mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit specific enzymes involved in nucleotide synthesis or DNA replication.
- Antimicrobial Properties : The presence of the fluorophenyl and sulfanyl groups may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
- Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells by interfering with signaling pathways.
Case Studies and Research Findings
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry examined various pyrimidine derivatives and found that compounds with similar structures demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
- Antimicrobial Efficacy : In vitro studies have shown that related compounds exhibit broad-spectrum antimicrobial activity. For instance, a derivative with a similar scaffold was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
- Enzyme Inhibition Studies : Research has demonstrated that compounds containing pyrimidine rings can inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. This inhibition is particularly relevant in cancer therapy as well as in treating bacterial infections.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
